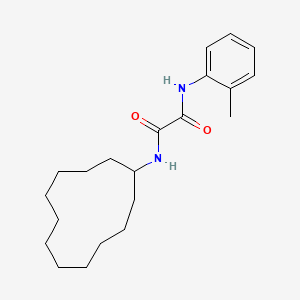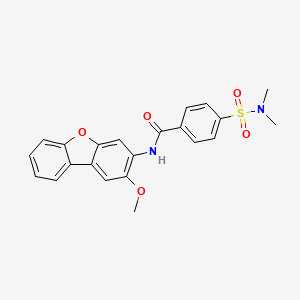![molecular formula C14H19BrClNO5 B4005639 N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005639.png)
N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Descripción general
Descripción
N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C14H19BrClNO5 and its molecular weight is 396.66 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate is 395.01351 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Derivatization for Gas Chromatography
A study by Butz and Stan (1993) describes a method for the determination of several chlorophenoxy acid and other acidic herbicides, which can be related to compounds like N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate. This method involves derivatization with chloroformates to form esters suitable for gas chromatography, indicating a potential application in the analysis of similar compounds in environmental samples (Butz & Stan, 1993).
Investigation of Radical Intermediates
Levinson et al. (2001) studied the reactions of bromomethylcyclopropane on oxygen-covered surfaces to investigate the lifetimes of radical intermediates. While not directly studying N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate, this research highlights the importance of understanding radical formation and stability in compounds with similar bromine and chlorine substitutions (Levinson et al., 2001).
Peroxisomal β-Oxidation Studies
Bone et al. (1982) investigated a compound (POCA) that, similar to N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate, contains a chlorophenyl group. Their study on POCA's impact on peroxisomal β-oxidation in rat liver highlights the potential for similar compounds to affect lipid metabolism and cellular organelle function (Bone et al., 1982).
Synthesis and Reactions of Related Compounds
Bevan and Ellis (1983) synthesized and studied reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, a compound that shares some structural features with N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate. This research may provide insights into synthetic pathways and reactivity of similar brominated and chlorinated compounds (Bevan & Ellis, 1983).
Oxalate Complex Formation
Vaidhyanathan et al. (2002) investigated the formation of hydrogen-bonded structures in organic amine oxalates. Since N-[2-(2-bromo-4-chlorophenoxy)ethyl]-1-butanamine oxalate is an amine oxalate, insights into its potential molecular interactions and stability can be derived from this study (Vaidhyanathan et al., 2002).
Propiedades
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO.C2H2O4/c1-2-3-6-15-7-8-16-12-5-4-10(14)9-11(12)13;3-1(4)2(5)6/h4-5,9,15H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATXBVSMEDNCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4005569.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4005594.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

![N-[3-(4-methyl-2-nitrophenoxy)propyl]-1-butanamine oxalate](/img/structure/B4005603.png)
![4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4005611.png)
![2-methoxyethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005621.png)
![3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4005625.png)
![2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B4005629.png)

